molecular formula C12H15ClN2O3S2 B5723961 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE

Cat. No.: B5723961
M. Wt: 334.8 g/mol
InChI Key: YTCFEBMPIOGMPQ-UHFFFAOYSA-N
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a cyclopropylmethanone group

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S2/c13-10-3-4-11(19-10)20(17,18)15-7-5-14(6-8-15)12(16)9-1-2-9/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCFEBMPIOGMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE typically involves multiple steps:

    Formation of the 5-chloro-2-thienylsulfonyl chloride: This is achieved by chlorosulfonation of 5-chlorothiophene.

    Reaction with piperazine: The 5-chloro-2-thienylsulfonyl chloride is then reacted with piperazine to form the intermediate compound.

    Introduction of the cyclopropylmethanone group: This step involves the reaction of the intermediate with cyclopropylcarbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE
  • {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE

Uniqueness

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE is unique due to the presence of the chlorine atom in the thienyl ring, which can influence its reactivity and binding properties. This makes it distinct from its bromine or methyl-substituted analogs, potentially offering different pharmacological or industrial applications.

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